Quinic acid-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

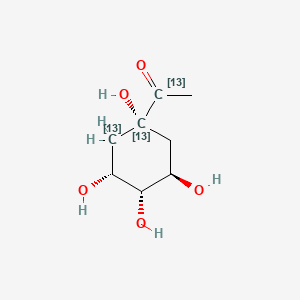

C8H14O5 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

1-[(1R,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexyl](113C)ethanone |

InChI |

InChI=1S/C8H14O5/c1-4(9)8(13)2-5(10)7(12)6(11)3-8/h5-7,10-13H,2-3H2,1H3/t5-,6-,7-,8+/m1/s1/i2+1,4+1,8+1 |

InChI Key |

IUIGCXCNXUZWIL-DPYFZYKLSA-N |

Isomeric SMILES |

C[13C](=O)[13C@]1(C[C@H]([C@@H]([C@@H]([13CH2]1)O)O)O)O |

Canonical SMILES |

CC(=O)C1(CC(C(C(C1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Quinic acid-13C3 fundamental properties

An In-Depth Technical Guide to Quinic acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This compound is a stable isotope-labeled form of quinic acid, a naturally occurring cyclitol (a cyclic polyol) found in a variety of plants, including coffee beans and cinchona bark.[1] As a labeled compound, this compound serves as an invaluable tool in metabolic research, particularly in the fields of metabolomics and pharmacokinetic studies. Its use as an internal standard and tracer allows for precise quantification and elucidation of metabolic pathways. This guide provides a comprehensive overview of the fundamental properties, experimental protocols, and key metabolic pathways associated with this compound.

Core Properties of this compound

The properties of this compound are primarily derived from its unlabeled counterpart, D-(-)-Quinic acid. The introduction of three carbon-13 isotopes results in a precise mass shift, which is the basis for its utility in mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Method |

| Chemical Formula | C₄¹³C₃H₁₂O₆ | Deduced from SMILES |

| SMILES | O[C@H]1--INVALID-LINK--C--INVALID-LINK--(--INVALID-LINK--=O)[13CH2][C@H]1O | MedchemExpress |

| Molecular Weight | 195.17 g/mol | Calculation¹ |

| Unlabeled CAS Number | 77-95-2 | MedchemExpress |

| Labeled CAS Number | Not available | - |

| Appearance | White solid (expected) | Based on unlabeled quinic acid |

| Melting Point | ~168 °C (expected) | Based on unlabeled quinic acid[1] |

| Solubility | Soluble in water (expected) | Based on unlabeled quinic acid |

| Storage | Room temperature, away from light and moisture | Cambridge Isotope Laboratories |

¹Calculation based on atomic masses: (4 x 12.0107) + (3 x 13.00335) + (12 x 1.008) + (6 x 15.999) g/mol .

Experimental Protocols

Quantification of Quinic Acid in Biological Samples using this compound as an Internal Standard by LC-MS/MS

This protocol describes a general procedure for the quantification of quinic acid in a biological matrix (e.g., plasma, urine, or cell culture media) using this compound as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

a. Sample Preparation

-

Thaw biological samples on ice.

-

To 100 µL of the sample, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol) as the internal standard.

-

Vortex the sample for 30 seconds.

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation of quinic acid from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for organic acids.

-

Multiple Reaction Monitoring (MRM): Monitor the following transitions:

-

Quinic Acid (unlabeled): Precursor ion (m/z) 191.1 -> Product ion (m/z) 127.1 (This corresponds to the loss of the carboxyl group and water).

-

This compound (labeled): Precursor ion (m/z) 194.1 -> Product ion (m/z) 130.1.

-

-

Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

c. Data Analysis

-

Integrate the peak areas for both the unlabeled quinic acid and the this compound internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Generate a calibration curve by plotting the peak area ratio against the concentration of a series of known standards.

-

Determine the concentration of quinic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro Gut Microbiota Metabolism of Quinic Acid

This protocol is adapted from studies investigating the metabolism of quinic acid by human gut microbiota. It utilizes an in vitro fermentation model to identify metabolites produced from this compound.

a. Fecal Slurry Preparation

-

Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

-

Immediately place the samples in an anaerobic chamber.

-

Prepare a 10% (w/v) fecal slurry by homogenizing the fecal sample in a pre-reduced phosphate-buffered saline (PBS) solution under anaerobic conditions.

b. In Vitro Fermentation

-

In an anaerobic chamber, prepare fermentation tubes containing a basal nutrient medium.

-

Add a known concentration of this compound to the fermentation tubes.

-

Inoculate the tubes with the fecal slurry.

-

Incubate the tubes at 37°C under anaerobic conditions for a defined period (e.g., 24 or 48 hours).

-

At various time points, collect aliquots from the fermentation cultures.

c. Metabolite Extraction and Analysis

-

Centrifuge the collected aliquots to pellet the bacterial cells and fecal debris.

-

Filter-sterilize the supernatant.

-

Extract the metabolites from the supernatant using a suitable method, such as solid-phase extraction or liquid-liquid extraction.

-

Analyze the extracted metabolites by LC-MS or GC-MS to identify and quantify the 13C-labeled metabolites derived from this compound. The mass shift of +3 Da will confirm the origin of the metabolites from the labeled precursor.

Signaling and Metabolic Pathways

Biosynthesis of Quinic Acid via the Shikimate Pathway

Quinic acid is a key intermediate in the shikimate pathway, a metabolic route used by bacteria, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1]

Caption: Biosynthesis of Quinic Acid via the Shikimate Pathway.

Gut Microbial Metabolism of Quinic Acid

Upon ingestion, quinic acid that reaches the colon is metabolized by the gut microbiota into various smaller compounds. Studies using 13C-labeled quinic acid have helped to elucidate these metabolic pathways.

Caption: Gut Microbial Metabolism of Quinic Acid.

Quinic Acid and Plant Signaling Pathways

Recent research has indicated that quinic acid may play a role in plant signaling, particularly in pathways related to flowering. It has been shown to influence the gibberellin (GA) and jasmonic acid (JA) pathways.

Caption: Influence of Quinic Acid on Plant Signaling Pathways.

Conclusion

This compound is a powerful tool for researchers in the life sciences. Its well-defined chemical and physical properties, coupled with its utility as a tracer and internal standard, make it indispensable for accurate quantification of metabolic processes and the elucidation of complex biological pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the application of this compound in metabolomics, drug development, and plant science research.

References

Quinic Acid-13C3: An In-depth Technical Guide to Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinic acid, a naturally occurring cyclohexanecarboxylic acid, plays a significant role in various biological processes and serves as a chiral building block in the synthesis of numerous pharmaceuticals. The isotopically labeled form, quinic acid-13C3, is an invaluable tool in metabolic research, drug development, and quantitative analysis. Its use as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic flux analysis necessitates a thorough understanding of its isotopic purity and enrichment. This technical guide provides a comprehensive overview of the methods used to determine these critical parameters, detailed experimental protocols, and insights into the biological pathways involving quinic acid.

Data Presentation: Quantitative Specifications

The isotopic purity and enrichment of commercially available this compound are crucial for accurate and reproducible experimental results. The following table summarizes the key quantitative data for a representative commercially available product, Quinic acid (1,2-¹³C₂, carboxyl-¹³C).

| Parameter | Specification | Source |

| Isotopic Enrichment | 98% | Cambridge Isotope Laboratories, Inc.[1][2] |

| Chemical Purity | 95% | Cambridge Isotope Laboratories, Inc.[1][2] |

| Labeled Positions | 1,2-¹³C₂, carboxyl-¹³C | Cambridge Isotope Laboratories, Inc.[1][2] |

Experimental Protocols

Accurate determination of isotopic purity and enrichment of this compound relies on robust analytical methodologies. The following sections detail the experimental protocols for the two primary techniques employed for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Determination of Isotopic Enrichment by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for quantifying the isotopic enrichment of labeled compounds with high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, allows for precise quantification by correcting for variations during sample preparation and analysis.[3][4]

Objective: To determine the isotopic enrichment of this compound by quantifying the relative abundance of the labeled and unlabeled forms.

Materials:

-

This compound sample

-

Unlabeled quinic acid standard

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

-

HPLC column suitable for organic acid analysis (e.g., C18)

-

Mobile phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

-

Methanol for sample preparation

Procedure:

-

Standard Preparation: Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of unlabeled quinic acid.

-

Sample Preparation: Dissolve a known amount of the this compound sample in methanol.

-

LC Separation:

-

Inject the prepared standards and sample onto the HPLC system.

-

Employ a gradient elution method to separate quinic acid from potential impurities. A typical gradient might be:

-

0-2 min: 5% B

-

2-10 min: 5-95% B

-

10-12 min: 95% B

-

12-15 min: 5% B

-

-

Set the flow rate to 0.5 mL/min.

-

Maintain the column temperature at 40°C.

-

-

MS Detection:

-

Utilize an electrospray ionization (ESI) source in negative ion mode.

-

Monitor the following mass-to-charge ratios (m/z) for the deprotonated molecules:

-

Unlabeled quinic acid ([M-H]⁻): m/z 191.05

-

This compound ([M+3-H]⁻): m/z 194.06

-

-

Optimize MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for both the unlabeled and labeled quinic acid in the calibration standards and the sample.

-

Construct a calibration curve by plotting the ratio of the peak areas (labeled/unlabeled) against the concentration ratio.

-

Determine the isotopic enrichment of the this compound sample by comparing its peak area ratio to the calibration curve.

-

Determination of Isotopic Purity by Quantitative 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative 13C NMR spectroscopy is a valuable technique for determining the isotopic purity of a labeled compound by directly observing the 13C nuclei. While less sensitive than MS, it provides detailed structural information and can be made quantitative with appropriate experimental parameters.[5][6][7][8]

Objective: To determine the isotopic purity of this compound by integrating the signals of the 13C-enriched and natural abundance carbons.

Materials:

-

This compound sample

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., D₂O)

-

Relaxation agent (e.g., Chromium (III) acetylacetonate, Cr(acac)₃) (optional)

Procedure:

-

Sample Preparation:

-

Dissolve a precise amount of the this compound sample (typically 10-50 mg) in a known volume of deuterated solvent.

-

For quantitative analysis, a long relaxation delay is necessary. To shorten this delay, a relaxation agent like Cr(acac)₃ can be added to the sample.[7]

-

-

NMR Data Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

To ensure quantitative results, the following parameters are crucial:

-

Long Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ relaxation time of the carbon nuclei in the molecule. This ensures complete relaxation between scans.

-

Gated Proton Decoupling: Use inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.

-

Sufficient Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for all signals of interest.

-

-

-

Data Processing and Analysis:

-

Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the signals corresponding to the 13C-labeled positions and any observable signals from the same positions in unlabeled molecules (present at natural abundance).

-

The isotopic purity is calculated as the ratio of the integral of the enriched carbon signals to the sum of the integrals of the enriched and natural abundance signals for the same carbon positions.

-

Signaling Pathways and Experimental Workflows

Quinic acid is involved in several key metabolic and signaling pathways. Understanding these pathways is crucial for researchers utilizing this compound to trace metabolic fates and elucidate biological mechanisms.

Shikimate and Quinic Acid Synthesis Pathway

Quinic acid is an intermediate in the shikimate pathway, a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.

Caption: Biosynthesis of quinic acid from the shikimate pathway.

Quinic Acid and Downstream Signaling

Quinic acid has been shown to influence several downstream signaling pathways, including the AMP-activated protein kinase (AMPK), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. These interactions underscore its potential therapeutic effects.

Caption: Influence of quinic acid on key downstream signaling pathways.

Experimental Workflow for Isotopic Analysis

The following diagram illustrates a typical workflow for the analysis of this compound isotopic purity and enrichment.

Caption: General workflow for isotopic analysis of this compound.

Conclusion

This technical guide provides a detailed framework for understanding and determining the isotopic purity and enrichment of this compound. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers, scientists, and drug development professionals. Adherence to these robust analytical methods will ensure the generation of high-quality, reliable data, thereby advancing research in metabolism, drug discovery, and other related fields. The use of well-characterized isotopically labeled compounds like this compound is paramount for the success of these endeavors.

References

- 1. Quinic acid (1,2-¹³Câ, carboxyl-¹³C, 98%) CP 95%-CLM-11275-0.001 [isotope.com]

- 2. Quinic acid (1,2-¹³Câ, carboxyl-¹³C, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 8. magritek.com [magritek.com]

The Role of Quinic Acid-13C3 in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern scientific research, offering unparalleled precision in the quantification of metabolic processes and the analysis of complex biological samples. Among these, Quinic acid-13C3, a labeled variant of the naturally occurring quinic acid, has emerged as a valuable asset in metabolic tracer studies and as an internal standard for quantitative analysis. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental methodologies, quantitative data summaries, and visual workflows to facilitate its integration into research and development protocols.

This compound as a Metabolic Tracer: Elucidating Gut Microbiota Metabolism

One of the primary applications of this compound is as a metabolic tracer to investigate the biotransformation of quinic acid by the gut microbiota. Understanding how gut bacteria metabolize dietary compounds is crucial for research in nutrition, pharmacology, and toxicology. A pivotal study in this area utilized uniformly labeled [U-13C]-Quinic acid to map its metabolic fate in a human colonic model.[1][2][3][4]

Experimental Protocol: In Vitro Gut Metabolism of [U-13C]-Quinic Acid

This protocol outlines the key steps for tracing the metabolism of this compound using an in vitro human fecal microbiota model.

1. Preparation of Fecal Slurry:

-

Obtain fresh fecal samples from healthy human donors who have not consumed antibiotics for at least three months.

-

Prepare a 10% (w/v) fecal slurry in a pre-reduced anaerobic buffer.

-

Homogenize the slurry and filter it through a sterile gauze to remove large particulate matter.

2. Incubation with [U-13C]-Quinic Acid:

-

In an anaerobic chamber, dispense the fecal slurry into sterile culture tubes.

-

Add [U-13C]-Quinic acid to a final concentration relevant to physiological levels (e.g., in the micromolar to millimolar range).

-

Incubate the cultures at 37°C for a time course (e.g., 0, 8, 24, and 48 hours) to monitor the progression of metabolism.

3. Metabolite Extraction:

-

At each time point, quench the metabolic activity by adding a cold organic solvent (e.g., methanol or acetonitrile).

-

Centrifuge the samples to pellet the bacterial cells and proteins.

-

Collect the supernatant containing the metabolites.

-

Perform a liquid-liquid extraction or solid-phase extraction to separate polar and non-polar metabolites if necessary.

4. Analytical Detection and Identification:

-

Analyze the extracted metabolites using two-dimensional gas chromatography-mass spectrometry (2D GC-MS) and ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS).

-

Identify the 13C-labeled metabolites by comparing their mass spectra and retention times with authentic standards and by analyzing the isotopic enrichment patterns.

Experimental Workflow for Metabolic Tracing

Caption: Workflow for tracing the metabolism of [U-13C]-Quinic acid in an in vitro gut microbiota model.

Identified Labeled Metabolites and Metabolic Pathway

The study by Pinta et al. (2018) identified several key 13C-labeled metabolites, revealing two parallel degradation pathways for quinic acid by the human gut microbiota: an oxidative (aromatization) route and a reductive (dehydroxylation) route.[1][2][3][4]

| Labeled Metabolite Identified | Metabolic Pathway |

| [13C]-Protocatechuic acid | Oxidative Pathway |

| [13C]-Cyclohexanecarboxylic acid | Reductive Pathway |

| [13C]-3-Hydroxybenzoic acid | Reductive Pathway |

| [13C]-Benzoic acid | Reductive Pathway |

| [13C]-Hippuric acid | Reductive Pathway |

| [13C]-Catechol | Oxidative Pathway |

Metabolic Pathway of [U-13C]-Quinic Acid by Gut Microbiota

Caption: Proposed metabolic pathways of [U-13C]-Quinic acid by human gut microbiota.

This compound as an Internal Standard for Quantitative Analysis

The second major application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of unlabeled quinic acid in complex matrices such as food and beverages.[5][6][7][8] The co-elution of the labeled internal standard with the analyte of interest allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Experimental Protocol: Quantification of Quinic Acid in Fruit Juice using this compound Internal Standard

This protocol details the use of this compound as an internal standard for the quantification of quinic acid in fruit juice by LC-MS/MS.

1. Sample Preparation:

-

Centrifuge the fruit juice sample to remove pulp and other solids.

-

Dilute the clarified juice with an appropriate solvent (e.g., water or mobile phase).

-

Spike a known concentration of this compound internal standard into the diluted sample.

-

Filter the sample through a 0.22 µm filter before analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable reversed-phase or HILIC column for the separation of organic acids.

-

Employ a gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled quinic acid and this compound.

-

3. Quantification:

-

Prepare a calibration curve by plotting the ratio of the peak area of the quinic acid MRM transition to the peak area of the this compound MRM transition against the concentration of quinic acid standards.

-

Calculate the concentration of quinic acid in the samples using the calibration curve.

Experimental Workflow for Quantitative Analysis

Caption: General workflow for the quantification of quinic acid using this compound as an internal standard.

Method Validation Data

The use of a stable isotope-labeled internal standard significantly improves the performance of analytical methods. The following table summarizes typical validation parameters for the quantification of quinic acid in fruit juices using this approach.[5][9][10]

| Validation Parameter | Typical Performance |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | Low µg/L to ng/L range |

| Limit of Quantification (LOQ) | Low µg/L to ng/L range |

| Precision (%RSD) | < 15% |

| Accuracy (Recovery %) | 85-115% |

Conclusion

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its application as a metabolic tracer provides deep insights into the complex metabolic pathways of the gut microbiota, which has significant implications for human health and disease. Furthermore, its use as an internal standard in quantitative analysis ensures the highest level of accuracy and precision, which is critical for food authenticity testing, pharmacokinetic studies, and other applications requiring reliable quantification. The detailed protocols and workflows presented in this guide are intended to facilitate the adoption of this compound in various research and analytical settings, ultimately advancing our understanding of biological systems and improving the quality and safety of food and pharmaceutical products.

References

- 1. In Vitro Gut Metabolism of [U‐13C]‐Quinic Acid, The Other Hydrolysis Product of Chlorogenic Acid | Semantic Scholar [semanticscholar.org]

- 2. In Vitro Gut Metabolism of [U-13 C]-Quinic Acid, The Other Hydrolysis Product of Chlorogenic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.vtt.fi [cris.vtt.fi]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of organic acids in fruit juices by liquid chromatography-mass spectrometry: an enhanced tool for authenticity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. scispace.com [scispace.com]

Deconstructing the Certificate of Analysis for Quinic Acid-13C3: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a research material. This guide provides an in-depth explanation of a typical CoA for Quinic acid-13C3, a stable isotope-labeled internal standard crucial for quantitative analysis in mass spectrometry-based studies. Understanding the data and methodologies presented in the CoA is paramount for ensuring the accuracy and reliability of experimental results.

Product Information and Specifications

The initial section of a CoA provides fundamental details about the compound and the specific batch. This information is essential for traceability and proper handling.

| Parameter | Specification |

| Product Name | This compound |

| Catalog Number | Q-13C3-001 |

| Lot Number | XA25B1 |

| Molecular Formula | C4¹³C3H12O6 |

| Molecular Weight | 195.16 g/mol |

| CAS Number | Not available (for labeled compound) |

| Unlabeled CAS Number | 77-95-2 |

| Storage | Store at 2-8°C, protected from light |

Analytical Data and Results

This core section of the CoA presents the quantitative results from various analytical tests performed on the specific lot of this compound. These results confirm that the material meets the required quality standards.

Identity and Structure Confirmation

The identity of the compound is unequivocally confirmed through spectroscopic methods.

| Test | Method | Result |

| ¹H-NMR Spectroscopy | Bruker 400 MHz | Conforms to structure |

| ¹³C-NMR Spectroscopy | Bruker 100 MHz | Conforms to structure |

| Mass Spectrometry (ESI-MS) | LC-MS/MS | [M-H]⁻ = 194.1 |

Purity and Isotopic Enrichment

Purity and the degree of isotopic labeling are critical parameters for an internal standard. High chemical purity ensures that no other compounds will interfere with the analysis, while high isotopic enrichment is necessary for accurate quantification.

| Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV (210 nm) | ≥ 98.0% | 99.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % ¹³C | 99.2 atom % ¹³C |

| Isotopic Purity (¹³C3) | Mass Spectrometry | Report | 99.1% |

| Isotopic Purity (¹³C2) | Mass Spectrometry | Report | 0.8% |

| Isotopic Purity (¹³C1) | Mass Spectrometry | Report | <0.1% |

| Isotopic Purity (Unlabeled) | Mass Spectrometry | Report | <0.1% |

Physical and Chemical Properties

These parameters provide information on the physical state and other relevant properties of the compound.

| Test | Method | Specification | Result |

| Appearance | Visual Inspection | White to off-white solid | White solid |

| Solubility | Visual Inspection | Soluble in Water, Methanol | Conforms |

| Residual Solvents | GC-HS | As per USP <467> | Complies |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.3% |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the results presented in the CoA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR and ¹³C-NMR: A sample of this compound (approximately 5 mg) is dissolved in 0.7 mL of deuterium oxide (D₂O). The spectra are acquired on a Bruker 400 MHz spectrometer. The resulting spectra are compared with a reference spectrum to confirm the chemical structure. The absence of significant impurity peaks is also verified.

Mass Spectrometry (MS)

-

Identity and Isotopic Enrichment: The compound is analyzed by a high-resolution mass spectrometer (e.g., Q-TOF) coupled with an electrospray ionization (ESI) source in negative ion mode. The accurate mass of the deprotonated molecule [M-H]⁻ is measured to confirm the elemental composition. The isotopic distribution is analyzed to determine the isotopic enrichment and the percentage of different isotopologues.

High-Performance Liquid Chromatography (HPLC)

-

Chemical Purity: The chemical purity is determined using a reversed-phase HPLC system with UV detection at 210 nm.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

The purity is calculated as the percentage of the main peak area relative to the total peak area.

-

Visualizations

The following diagrams illustrate the logical flow of the analytical workflow for the quality control of this compound.

Caption: Overall workflow from synthesis to batch release of this compound.

Caption: Workflow for the determination of chemical purity by HPLC.

Synthesis and Purification of ¹³C Labeled Quinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of ¹³C labeled quinic acid. This isotopically labeled compound is a valuable tool in metabolic research, particularly for tracing the fate of quinic acid and its derivatives in biological systems. This document outlines a biosynthetic approach for producing uniformly labeled [U-¹³C]-quinic acid, details purification and analytical methods, and presents a key metabolic pathway where this tracer is utilized.

Biosynthesis of Uniformly ¹³C Labeled Quinic Acid ([U-¹³C]-Quinic Acid)

While various chemical synthesis routes for quinic acid and its derivatives exist, a biosynthetic approach is often the most effective method for producing uniformly ¹³C labeled compounds. This method leverages the natural metabolic pathways of microorganisms, such as engineered strains of Escherichia coli, to incorporate ¹³C from a labeled precursor, typically [U-¹³C]-glucose, into the target molecule. The shikimate pathway is the natural biosynthetic route to quinic acid and aromatic amino acids.[1][2][3] By using E. coli strains that have been metabolically engineered to overproduce intermediates of this pathway, it is possible to achieve high yields of ¹³C labeled quinic acid.

Principle of Biosynthesis

Engineered E. coli strains are cultured in a minimal medium where the sole carbon source is [U-¹³C]-glucose. The microorganisms take up the labeled glucose and metabolize it through central carbon metabolism, including the pentose phosphate pathway and glycolysis, which produce the precursors for the shikimate pathway: erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP).[3] Through a series of enzymatic reactions, these precursors are converted to quinic acid. Genetic modifications to the E. coli, such as the overexpression of key enzymes in the shikimate pathway and the knockout of competing pathways, are crucial for maximizing the yield of the desired product.[4][5]

Experimental Protocol: Biosynthesis of [U-¹³C]-Quinic Acid

This protocol is a representative method based on established principles of metabolic engineering for producing shikimate pathway intermediates.[6][7]

1. Strain Selection:

-

Utilize an E. coli strain engineered for the overproduction of shikimate pathway intermediates. This may involve overexpression of genes such as tktA (transketolase) and feedback-resistant versions of aroG or aroF (DAHP synthase), and knockout of genes that divert intermediates away from the desired pathway, such as aroK and aroL (shikimate kinases).[5][8]

2. Culture Medium Preparation:

-

Prepare a minimal salt medium (e.g., M9 minimal medium) containing all necessary minerals and nitrogen sources for E. coli growth.

-

The sole carbon source should be [U-¹³C]-glucose, typically at a concentration of 2-10 g/L.

3. Fermentation:

-

Inoculate a seed culture of the engineered E. coli strain in a small volume of minimal medium with unlabeled glucose and grow overnight.

-

Use the seed culture to inoculate the main fermentation culture containing the [U-¹³C]-glucose medium.

-

Incubate the culture at 37°C with vigorous shaking to ensure adequate aeration.

-

Monitor cell growth (e.g., by measuring optical density at 600 nm) and the consumption of glucose.

-

The fermentation is typically carried out for 24-72 hours, depending on the strain and culture conditions.

4. Extraction of ¹³C Labeled Quinic Acid:

-

After the fermentation is complete, centrifuge the culture to pellet the bacterial cells.

-

The supernatant, which contains the secreted quinic acid, is collected.

-

To release any intracellular quinic acid, the cell pellet can be lysed (e.g., by sonication or chemical lysis) and the lysate clarified by centrifugation. The supernatant from this step can be combined with the culture supernatant.

Purification of [U-¹³C]-Quinic Acid

The crude extract containing [U-¹³C]-quinic acid will also contain other media components and bacterial metabolites. A multi-step purification process is therefore necessary to obtain a highly pure product.

Experimental Protocol: Purification

1. Initial Cleanup:

-

The combined supernatant is first filtered to remove any remaining cellular debris.

-

Depending on the complexity of the medium, an initial solid-phase extraction (SPE) step may be used to remove salts and highly polar or nonpolar impurities.

2. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Preparative HPLC is a highly effective method for purifying quinic acid from complex mixtures.[9][10][11]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) can be used to monitor the elution of quinic acid.

-

Fractions are collected and those corresponding to the quinic acid peak are pooled.

3. Desalting and Lyophilization:

-

The pooled fractions from preparative HPLC are desalted if necessary, for example, by another round of SPE or by dialysis if the salt concentration is high.

-

The purified solution of [U-¹³C]-quinic acid is then lyophilized (freeze-dried) to obtain the final product as a solid.

Characterization and Quality Control

The purity, identity, and isotopic enrichment of the final product must be confirmed.

-

Purity: Assessed by analytical HPLC-UV, which should show a single major peak.

-

Identity: Confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The mass spectrum will show a mass shift corresponding to the incorporation of multiple ¹³C atoms. ¹H and ¹³C NMR spectra can be compared to reference spectra of unlabeled quinic acid.[12][13][14]

-

Isotopic Enrichment: The level of ¹³C incorporation can be quantified using mass spectrometry or ¹³C NMR.

Quantitative Data

The following table summarizes representative quantitative data that could be expected from the biosynthesis and purification of [U-¹³C]-quinic acid. Actual values will vary depending on the specific engineered strain and experimental conditions.

| Parameter | Typical Value | Method of Determination |

| Biosynthesis | ||

| Titer | 1-10 g/L | HPLC-UV |

| Yield on Glucose | 0.2-0.4 g/g | HPLC-UV, Glucose Assay |

| Isotopic Enrichment | > 98% | Mass Spectrometry, NMR |

| Purification | ||

| Recovery from Prep-HPLC | 70-90% | HPLC-UV |

| Final Purity | > 98% | Analytical HPLC-UV |

Application: Tracing the Gut Microbial Metabolism of Quinic Acid

[U-¹³C]-quinic acid is a powerful tool for elucidating the metabolic fate of quinic acid in complex biological systems, such as the human gut. The stable isotope label allows for the unambiguous tracking of the carbon skeleton of quinic acid as it is transformed by the gut microbiota.[1][4]

Gut Microbiota Metabolic Pathway of Quinic Acid

Studies using [U-¹³C]-quinic acid in in vitro models of the human colon have revealed two main degradation pathways: an oxidative route and a reductive route.[1][4][5]

Experimental Workflow for In Vitro Gut Metabolism Studies

The following diagram illustrates a typical experimental workflow for studying the metabolism of [U-¹³C]-quinic acid using an in vitro model of the human colon.[12]

Conclusion

The synthesis and purification of ¹³C labeled quinic acid, particularly through biosynthetic methods, provides a crucial tool for advancing our understanding of its role in human health and disease. The detailed protocols and workflows presented in this guide offer a framework for researchers to produce and utilize this valuable tracer in their studies. The ability to track the metabolic fate of quinic acid with precision will continue to be instrumental in the fields of nutrition, pharmacology, and drug development.

References

- 1. Metabolic engineering of Escherichia coli for production of chemicals derived from the shikimate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Central metabolic responses to the overproduction of fatty acids in Escherichia coli based on 13C-metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Chemistry of Gut Microbial Metabolism of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of the Gut Microbiota in the Metabolism of Polyphenols as Characterized by Gnotobiotic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Development of an in vitro Model of Human Gut Microbiota for Screening the Reciprocal Interactions With Antibiotics, Drugs, and Xenobiotics [frontiersin.org]

- 14. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Quinic Acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for quinic acid-13C3. By synthesizing data from studies on quinic acid, its derivatives, and general principles for isotopically labeled compounds, this document offers best practices to ensure the chemical and isotopic integrity of this valuable research tool.

Core Principles of Stability

The stability of this compound is governed by its inherent chemical properties and its susceptibility to environmental factors. As a stable isotope-labeled compound, the primary concerns are the prevention of chemical degradation and the preservation of isotopic enrichment. Unlike radiolabeled compounds, stable isotopes do not decay over time; therefore, stability is primarily influenced by chemical and physical factors.

Key factors that can affect the stability of this compound include:

-

Temperature: Elevated temperatures can accelerate chemical degradation pathways.

-

Light: Exposure to light, particularly UV radiation, can induce photochemical reactions.

-

Moisture: As a hygroscopic compound, this compound can absorb moisture, which may lead to hydrolysis or other forms of degradation.

-

pH: The stability of quinic acid can be pH-dependent, with extremes in pH potentially catalyzing degradation.

-

Oxygen: The presence of oxygen can lead to oxidative degradation.

Recommended Storage Conditions

To maintain the integrity of this compound, it is crucial to adhere to appropriate storage conditions. The following recommendations are based on manufacturer guidelines and general best practices for isotopically labeled organic acids.

| Parameter | Solid Form | In Solution |

| Temperature | Store at room temperature or refrigerated (+2°C to +8°C). For long-term storage, -20°C is recommended.[1] | Store at -20°C or -80°C for long-term stability. |

| Light | Protect from light by storing in an amber vial or a light-proof container.[1][2][3] | Store in amber vials or wrap vials in aluminum foil to protect from light. |

| Moisture | Store in a tightly sealed container in a dry environment. For hygroscopic materials, a desiccator is recommended.[2][3] | Use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption. |

| Container | Use well-sealed, inert containers such as polyethylene or polypropylene.[4] | Use high-quality, sealed vials to prevent solvent evaporation and contamination. |

General Handling:

-

Avoid repeated freeze-thaw cycles for solutions, although studies on other isotopically labeled organic acids suggest stability over a few cycles.[5]

-

When preparing solutions, use high-purity, anhydrous solvents.

-

Equilibrate the container to room temperature before opening to minimize moisture condensation.

Potential Degradation Pathways

Understanding the potential degradation pathways of quinic acid is essential for predicting and mitigating instability. While specific studies on this compound are limited, research on quinic acid and its derivatives, such as caffeoylquinic acids (CQAs), provides valuable insights.[6]

The primary degradation pathways for quinic acid and its derivatives include:

-

Isomerization: Changes in the stereochemistry of the molecule.

-

Methylation: The addition of a methyl group.

-

Hydrolysis: Cleavage of ester linkages, particularly relevant for derivatives of quinic acid.[6]

-

Oxidation: Can lead to the aromatization of the cyclohexane ring.[7]

-

Dehydroxylation: The removal of hydroxyl groups.[7]

-

Thermal Decomposition: At high temperatures, quinic acid can undergo lactonization and further degradation to phenolic compounds.[8][9]

The following diagram illustrates the key degradation pathways for quinic acid.

Caption: Key degradation pathways of quinic acid.

Experimental Protocols

Objective: To evaluate the stability of this compound under various storage conditions.

Materials:

-

This compound

-

High-purity solvents (e.g., methanol, acetonitrile, water)

-

pH buffers

-

Temperature- and humidity-controlled chambers

-

Light exposure chamber with controlled UV and visible light output

-

High-Performance Liquid Chromatography (HPLC) system with UV and Mass Spectrometry (MS) detectors

-

Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow:

Caption: Experimental workflow for a stability study.

Methodology:

-

Sample Preparation: Prepare aliquots of solid this compound and solutions in a suitable solvent system (e.g., 50% methanol in water).

-

Forced Degradation Studies: Expose the samples to a range of stress conditions:

-

Thermal Stability: Store samples at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C or 60°C).[6]

-

Photostability: Expose samples to controlled light conditions as per ICH Q1B guidelines.

-

Humidity: For solid samples, store at a high relative humidity (e.g., 75% RH).

-

pH: For solutions, adjust the pH to acidic, neutral, and basic conditions.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 1, 2, and 4 weeks), withdraw samples for analysis.

-

Analytical Methods:

-

HPLC-MS/MS: Use a validated HPLC method coupled with a mass spectrometer to determine the purity of this compound and to identify and quantify any degradation products. The mass spectrometer will confirm the identity of the parent compound and its degradants.

-

NMR: Use NMR spectroscopy to confirm the structural integrity and to ensure that the isotopic label has not exchanged or scrambled.

-

-

Data Analysis: Quantify the amount of this compound remaining at each time point and under each condition. Identify and quantify the major degradation products.

Summary of Quantitative Data

The following table summarizes hypothetical quantitative data from a stability study on caffeoylquinic acids, which can serve as a proxy for the expected stability of quinic acid.

| Condition | Compound | Solvent | Duration | Degradation (%) | Reference |

| Room Temp, Transparent Vial | 3-CQA | 50% Methanol | 7 days | 11.59 | [6] |

| Room Temp, Transparent Vial | 5-CQA | 50% Methanol | 7 days | 10.19 | [6] |

| Room Temp, Transparent Vial | 4-CQA | 50% Methanol | 7 days | 6.96 | [6] |

| Room Temp, Transparent Vial | 3-CQA | 100% Methanol | 7 days | 8.82 | [6] |

| Room Temp, Transparent Vial | 5-CQA | 100% Methanol | 7 days | 24.63 | [6] |

| Room Temp, Transparent Vial | 4-CQA | 100% Methanol | 7 days | 46.09 | [6] |

| 4°C, Brown Vial | All CQAs | 50% Methanol | 7 days | Relatively Stable | [6] |

This data indicates that caffeoylquinic acids are relatively stable at 4°C but degrade at room temperature, with the extent of degradation influenced by the solvent and the specific isomer.[6]

Conclusion

While specific stability data for this compound is not extensively published, by leveraging information on the parent compound and general principles for handling isotopically labeled organic acids, a robust storage and handling strategy can be implemented. To ensure the highest quality and reliability of experimental results, it is imperative to store this compound under controlled conditions that minimize exposure to heat, light, and moisture. For critical applications, it is recommended to perform in-house stability assessments under the specific conditions of use.

References

- 1. Organic Acid Mix - Cambridge Isotope Laboratories, MSK-OA-1 [isotope.com]

- 2. Quinic acid (1,2-¹³Câ, carboxyl-¹³C, 98%) CP 95%-CLM-11275-0.001 [isotope.com]

- 3. Quinic acid (1,2-¹³Câ, carboxyl-¹³C, 98%) CP 95% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. eurisotop.com [eurisotop.com]

- 6. Stability and Degradation of Caffeoylquinic Acids under Different Storage Conditions Studied by High-Performance Liquid Chromatography with Photo Diode Array Detection and High-Performance Liquid Chromatography with Electrospray Ionization Collision-Induced Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Gut Metabolism of [U-13 C]-Quinic Acid, The Other Hydrolysis Product of Chlorogenic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Quinic Acid-13C3: A Technical Guide to its Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Quinic acid-13C3, a stable isotope-labeled compound that has become an invaluable tool in metabolic research and analytical chemistry. This document provides a comprehensive overview of its primary uses, detailed experimental methodologies, and quantitative data to support its application in various scientific disciplines.

Introduction to Quinic Acid and its Labeled Analog

Quinic acid is a naturally occurring cyclitol found in numerous plants, most notably in coffee beans and cinchona bark. It serves as a key chiral precursor in the synthesis of various pharmaceuticals, including the antiviral drug oseltamivir (Tamiflu®)[1][2]. The stable isotope-labeled form, this compound, incorporates three carbon-13 atoms into its structure, rendering it detectable by mass spectrometry with a distinct mass shift from its unlabeled counterpart. This property is central to its two primary applications: as an internal standard for precise quantification and as a tracer in metabolic pathway studies.

Application as an Internal Standard for Quantitative Analysis

The most prevalent application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of unlabeled quinic acid in complex matrices such as food, beverages, and biological samples[3][4]. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response[5].

Experimental Protocol: Quantification of Quinic Acid in Fruit Juice using LC-MS/MS

This protocol provides a general framework for the quantification of quinic acid in fruit juice using this compound as an internal standard.

2.1.1. Materials and Reagents

-

Quinic acid analytical standard

-

This compound (uniformly labeled or at specific positions)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Syringe filters (0.22 µm)

-

Fruit juice sample

2.1.2. Sample Preparation

-

Spiking with Internal Standard: Add a known concentration of this compound solution to a measured volume or weight of the fruit juice sample. The concentration of the internal standard should be comparable to the expected concentration of the analyte.

-

Dilution: Dilute the spiked sample with a suitable solvent, such as a methanol/water mixture, to bring the analyte concentration within the calibration range. A 1:1000 dilution has been previously reported for cloudy apple juice[6].

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter before LC-MS/MS analysis.

2.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for the analysis of organic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions from the precursor ion to a specific product ion are monitored for both the analyte and the internal standard.

-

2.1.4. Data Analysis

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled quinic acid and a constant concentration of this compound.

-

Quantification: The concentration of quinic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Quantitative Data

The following table summarizes representative quantitative data for quinic acid in various food matrices determined using a stable isotope dilution analysis with 13C-labeled quinic acid.

| Food Matrix | Quinic Acid Concentration | Reference |

| Instant Coffee | 63.6 - 64.4 g/kg | [4] |

| Red Wine | 24.0 - 25.1 mg/L | [4] |

| Cloudy Apple Juice | 1493.3 - 1705.2 mg/L | [4] |

| Cranberry Juice | Linearity demonstrated between 200 and 600 µg/mL | [3][7] |

| Pomegranate Juice | ~1 mg/L | [3] |

Experimental Workflow Diagram

Caption: Workflow for quinic acid quantification.

Application in Metabolic Pathway Analysis

Uniformly 13C-labeled quinic acid ([U-13C]-Quinic acid) is a powerful tool for tracing the metabolic fate of quinic acid, particularly its biotransformation by the gut microbiota. When consumed, quinic acid, often derived from the hydrolysis of chlorogenic acid, is metabolized by colonic bacteria into various smaller compounds that can be absorbed by the host[3][8].

Experimental Protocol: In Vitro Gut Metabolism of [U-13C]-Quinic Acid

This protocol outlines a general procedure for studying the metabolism of [U-13C]-Quinic acid using an in vitro human colonic model.

3.1.1. Materials and Reagents

-

[U-13C]-Quinic acid

-

Fresh human fecal samples from healthy donors

-

Anaerobic culture medium

-

Anaerobic chamber or gas pack system

-

Solvents for extraction (e.g., ethyl acetate)

-

GC-MS or LC-MS system for metabolite analysis

3.1.2. In Vitro Fermentation

-

Fecal Slurry Preparation: Prepare a fecal slurry by homogenizing fresh fecal samples in an anaerobic medium inside an anaerobic chamber.

-

Incubation: Add [U-13C]-Quinic acid to the fecal slurry and incubate under anaerobic conditions at 37°C.

-

Time-Course Sampling: Collect aliquots of the fermentation culture at different time points (e.g., 0, 8, 24, 48 hours) to monitor the degradation of the parent compound and the formation of metabolites.

-

Sample Quenching and Extraction: Stop the metabolic activity in the collected samples (e.g., by adding a cold solvent) and extract the metabolites using an appropriate organic solvent.

3.1.3. Metabolite Analysis

-

Derivatization (for GC-MS): If using GC-MS, derivatize the extracted metabolites to increase their volatility.

-

GC-MS/LC-MS Analysis: Analyze the extracted samples to identify and quantify the 13C-labeled metabolites. The incorporation of the 13C label helps to distinguish the metabolites of quinic acid from the background of other compounds in the complex fecal matrix.

Metabolic Pathways of Quinic Acid in the Gut

Studies using [U-13C]-Quinic acid have identified two primary degradation pathways mediated by the gut microbiota[3][8]:

-

Oxidative Pathway (Aromatization): This pathway involves the aromatization of the cyclohexane ring, leading to the formation of aromatic compounds such as protocatechuic acid.

-

Reductive Pathway (Dehydroxylation): This pathway involves the removal of hydroxyl groups from the quinic acid structure, leading to the formation of compounds like cyclohexane carboxylic acid.

Gut Metabolism Pathway Diagram

Caption: Gut microbial metabolism of quinic acid.

Synthesis of this compound

-

Chemical Synthesis: This would typically involve starting with a commercially available 13C-labeled precursor and employing a multi-step organic synthesis to construct the quinic acid molecule. For example, a synthesis could potentially start from a 13C-labeled benzene derivative.

-

Biosynthetic Methods: This approach utilizes microorganisms or plant systems that are cultured in a medium containing a 13C-labeled substrate, such as 13C-glucose. The organisms naturally incorporate the 13C isotope into their metabolites, including quinic acid, which can then be extracted and purified[9].

Conclusion

This compound is a versatile and powerful tool for researchers in various fields. Its primary application as an internal standard enables highly accurate and precise quantification of quinic acid in complex samples, which is crucial for food quality control and phytochemical analysis. Furthermore, its use as a metabolic tracer has provided significant insights into the biotransformation of dietary quinic acid by the gut microbiota, contributing to our understanding of the role of these microorganisms in human health. The continued application of this compound is expected to further advance our knowledge in these and other areas of scientific research.

References

- 1. Metabolic fate of polyphenols in the human superorganism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cris.vtt.fi [cris.vtt.fi]

- 5. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fecal microbial metabolism of polyphenols and its effects on human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

The Role of Quinic Acid-13C3 in Elucidating the Shikimate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of 13C-labeled quinic acid (specifically, Quinic acid-13C3) as a metabolic tracer in studying the shikimate pathway. The shikimate pathway is a crucial metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential compounds.[1][2] As this pathway is absent in mammals, it represents a prime target for the development of herbicides and antimicrobial agents.[1][2] Quinic acid, a closely related compound, can be converted to 3-dehydroquinate, an intermediate of the shikimate pathway, allowing it to serve as a valuable probe for investigating pathway dynamics.[3][4] The use of stable isotope-labeled tracers like this compound, in conjunction with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enables precise measurement of metabolic fluxes and provides a deeper understanding of the regulation and operation of this vital pathway.[5][6]

The Shikimate Pathway and the Entry of Quinic Acid

The shikimate pathway consists of seven enzymatic steps, commencing with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) and culminating in the formation of chorismate, the common precursor for the three aromatic amino acids.[1][7] Quinic acid can enter this pathway through its oxidation to 3-dehydroquinate, catalyzed by quinate dehydrogenase.[4] This conversion provides a direct entry point for labeled quinic acid to trace the metabolic flow through the subsequent steps of the pathway.

Experimental Design and Protocols

The successful application of this compound as a metabolic tracer hinges on a meticulously planned experimental workflow. This involves the synthesis of the labeled compound, careful administration to the biological system of interest, and subsequent analysis of isotopic enrichment in downstream metabolites.

Experimental Workflow

The following diagram outlines a typical workflow for a metabolic labeling experiment using this compound.

Detailed Methodologies

1. Synthesis of this compound:

2. Metabolic Labeling Protocol:

This protocol is a representative example and should be optimized for the specific organism and experimental goals.

-

Organism and Culture Conditions:

-

For microbial studies, use a defined minimal medium to ensure that this compound is the primary source of the quinic acid pool.

-

Grow the organism (e.g., E. coli, Saccharomyces cerevisiae) to a mid-logarithmic phase to ensure active metabolism.

-

-

Tracer Administration:

-

Introduce a known concentration of sterile-filtered this compound to the culture medium. The final concentration will depend on the organism's uptake efficiency and should be determined empirically.

-

-

Time-Course Sampling:

-

Collect samples at multiple time points after the addition of the tracer to monitor the dynamics of label incorporation.

-

-

Metabolic Quenching:

-

Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by rapidly cooling the cells, for example, by mixing the culture with a cold solvent like 60% methanol at -40°C.

-

-

Metabolite Extraction:

-

Extract metabolites from the quenched cells using a suitable solvent system, such as a mixture of chloroform, methanol, and water, to separate polar and nonpolar metabolites.

-

3. Analytical Protocols:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Polar metabolites like amino acids and organic acids are often not volatile enough for GC-MS analysis and require derivatization. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Analysis: The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the quantification of different isotopologues (molecules with different numbers of 13C atoms).

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS can be used for the analysis of underivatized metabolites and is particularly useful for larger and more polar molecules.

-

Different LC column chemistries (e.g., reversed-phase, HILIC) can be employed to achieve separation of the target metabolites.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

13C-NMR can provide detailed information about the specific positions of the 13C labels within a molecule, which is invaluable for elucidating reaction mechanisms and metabolic pathways.[8]

-

Data Presentation and Interpretation

The primary data obtained from these experiments is the mass isotopomer distribution (MID) for the metabolites of interest. This data reveals the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.

Quantitative Data Summary

The following tables present hypothetical but representative data that could be obtained from a this compound labeling experiment in a microorganism.

Table 1: Isotopic Enrichment of Shikimate Pathway Intermediates

| Metabolite | Time (min) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| 3-Dehydroshikimate | 5 | 85.2 | 10.1 | 3.5 | 1.2 |

| 30 | 45.7 | 25.3 | 18.9 | 10.1 | |

| 60 | 20.1 | 30.5 | 28.2 | 21.2 | |

| Shikimate | 5 | 95.3 | 3.1 | 1.1 | 0.5 |

| 30 | 60.2 | 20.1 | 12.5 | 7.2 | |

| 60 | 35.8 | 28.9 | 20.3 | 15.0 | |

| Chorismate | 5 | 98.1 | 1.5 | 0.3 | 0.1 |

| 30 | 75.4 | 15.2 | 6.8 | 2.6 | |

| 60 | 50.3 | 25.1 | 15.4 | 9.2 |

Table 2: Isotopic Enrichment of Aromatic Amino Acids

| Amino Acid | Time (min) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Phenylalanine | 30 | 90.1 | 7.2 | 2.1 | 0.6 |

| 60 | 75.3 | 15.8 | 6.5 | 2.4 | |

| 120 | 55.9 | 25.4 | 12.3 | 6.4 | |

| Tyrosine | 30 | 91.5 | 6.5 | 1.8 | 0.2 |

| 60 | 78.2 | 14.1 | 5.9 | 1.8 | |

| 120 | 60.1 | 22.3 | 11.5 | 6.1 | |

| Tryptophan | 30 | 92.3 | 5.9 | 1.5 | 0.3 |

| 60 | 80.1 | 12.5 | 5.4 | 2.0 | |

| 120 | 65.4 | 20.1 | 9.8 | 4.7 |

Metabolic Flux Analysis

The quantitative data on isotopic enrichment can be used to perform metabolic flux analysis (MFA). 13C-MFA uses computational models to estimate the rates (fluxes) of intracellular reactions. By fitting the model to the experimental MID data, researchers can gain insights into the regulation of the shikimate pathway under different conditions, identify potential bottlenecks, and guide metabolic engineering efforts.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful tool for the detailed investigation of the shikimate pathway. By enabling the quantification of metabolic fluxes and the elucidation of pathway dynamics, this approach offers invaluable insights for researchers in fields ranging from microbiology and plant science to drug discovery and metabolic engineering. The methodologies outlined in this guide, while requiring careful optimization, provide a robust framework for designing and executing experiments that can significantly advance our understanding of this essential metabolic network.

References

- 1. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular characterization of quinate and shikimate metabolism in Populus trichocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improved spectral resolution of [13C,1H]-HSQC spectra of aromatic amino acid residues in proteins produced by cell-free synthesis from inexpensive 13C-labelled precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating (13)C enrichment data of free amino acids for precise metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

The Role of Isotopically Labeled Quinic Acid in Elucidating Plant Metabolism: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinic acid, a key carbocyclic sugar, occupies a central position in plant primary and secondary metabolism as an intermediate in the shikimate pathway. This pathway is the exclusive route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites, including lignins, flavonoids, and alkaloids. The use of stable isotope-labeled compounds, such as those incorporating Carbon-13 (¹³C), provides an unparalleled tool for tracing the metabolic fate of quinic acid and quantifying fluxes through these critical biosynthetic routes.

This technical guide explores the pivotal role of isotopically labeled quinic acid, with a conceptual focus on a specifically labeled variant, Quinic acid-¹³C₃, in the intricate study of plant metabolism. While direct experimental application of a "Quinic acid-¹³C₃" tracer is not documented in the reviewed literature, this guide will extrapolate its potential utility based on established principles of ¹³C metabolic flux analysis (MFA) and the known biochemistry of the shikimate pathway. We will delve into the core principles of stable isotope tracing, provide detailed experimental protocols for the application of labeled precursors and the analysis of downstream products, and present relevant quantitative data from analogous studies. Visualizations of key metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of these complex processes.

Introduction to Quinic Acid and the Shikimate Pathway

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the last common precursor for the aromatic amino acids[1][2][3]. Quinic acid is formed from 3-dehydroquinate, an early intermediate of the shikimate pathway, through the action of quinate dehydrogenase (QDH)[4]. While shikimate dehydrogenase (SDH) catalyzes a similar reaction to produce shikimate, QDH activity leads to the accumulation of quinic acid, which can serve as a storage compound and a precursor for the synthesis of chlorogenic acids and other secondary metabolites[4][5]. The flux of carbon through this pathway is substantial, with estimates suggesting that over 30% of all fixed carbon in plants is directed through it[6].

The Hypothetical Role of Quinic acid-¹³C₃ as a Metabolic Tracer

The strategic placement of three ¹³C atoms within the quinic acid molecule would offer a powerful method to probe specific enzymatic reactions and pathway bifurcations. For instance, depending on the positions of the ¹³C labels, one could trace the fate of the carboxyl group versus the cyclohexane ring carbons as quinic acid is metabolized. This could provide precise information on:

-

Reversibility of the quinate dehydrogenase reaction: By monitoring the isotopic enrichment in 3-dehydroquinate and downstream shikimate pathway intermediates, the backward flux from quinic acid into the main shikimate pathway can be quantified.

-

Flux into chlorogenic acid biosynthesis: Tracing the ¹³C₃-labeled quinic acid moiety into various chlorogenic acid isomers would allow for the precise measurement of fluxes towards these important secondary metabolites.

-

Catabolism of quinic acid: The specific labeling pattern would help elucidate the breakdown products of quinic acid and determine the extent to which it is used as a carbon source in different tissues or under various physiological conditions.

Key Metabolic Pathways

The Shikimate and Quinic Acid Biosynthesis Pathways

The shikimate pathway is a well-characterized route leading to the formation of aromatic compounds. Quinic acid biosynthesis represents a key branch point from this central pathway. The following diagram illustrates the interconnectedness of these pathways.

Experimental Protocols

While protocols for the specific use of Quinic acid-¹³C₃ are not available, the following sections detail the established methodologies for conducting stable isotope tracing experiments in plants to study related pathways.

General Workflow for ¹³C Metabolic Flux Analysis

The overall process of a ¹³C-MFA experiment involves several key stages, from the introduction of the labeled substrate to the final data analysis and flux calculation.

Protocol for ¹³C-Labeling of Plant Tissues

This protocol is adapted from general methods for feeding labeled precursors to plant tissues and would be applicable for administering a labeled quinic acid solution.

Materials:

-

Plant material (e.g., leaf discs, cell suspension cultures, roots)

-

¹³C-labeled quinic acid solution of known concentration and isotopic enrichment

-

Incubation buffer (e.g., MES buffer, pH adjusted to physiological levels)

-

Liquid nitrogen

-

Mortar and pestle, or other tissue homogenizer

-

Extraction solvent (e.g., 80% methanol)

-

Centrifuge

Procedure:

-

Preparation of Plant Material: Excise plant tissues and allow them to equilibrate in the incubation buffer for a short period.

-

Labeling: Replace the equilibration buffer with the ¹³C-labeled quinic acid solution. The concentration and incubation time will need to be optimized depending on the plant species, tissue type, and the expected rate of uptake and metabolism.

-

Metabolic Quenching: At the end of the incubation period, rapidly remove the plant material from the labeling solution, wash briefly with ice-cold buffer to remove excess label, and immediately freeze in liquid nitrogen to quench all metabolic activity[7].

-

Metabolite Extraction: Grind the frozen tissue to a fine powder under liquid nitrogen. Add a pre-chilled extraction solvent and vortex thoroughly.

-

Sample Clarification: Centrifuge the extract at high speed to pellet cell debris. Collect the supernatant containing the metabolites.

-

Sample Preparation for Analysis: The supernatant can be dried down and reconstituted in a suitable solvent for mass spectrometry analysis. Derivatization may be necessary for certain classes of compounds, particularly for GC-MS analysis[8][9].

GC-MS Protocol for the Analysis of Aromatic Amino Acids

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of amino acids due to its high sensitivity and resolving power[8][9][10][11].

Materials:

-

Dried metabolite extract

-

Derivatization reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) for silylation, or methyl chloroformate for an alternative derivatization)

-

Internal standards (e.g., norvaline)

-

GC-MS instrument with a suitable column (e.g., DB-5ms)

Procedure:

-

Derivatization: Resuspend the dried extract in a suitable solvent (e.g., pyridine) and add the derivatization reagent. Incubate at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the individual amino acid derivatives, which are then ionized and fragmented in the mass spectrometer.

-

Data Acquisition: The mass spectrometer detects the mass-to-charge ratio (m/z) of the fragments. By analyzing the distribution of masses for fragments containing the carbon backbone of the amino acids, the incorporation of ¹³C can be determined.

-

Data Analysis: The raw data is processed to determine the mass isotopomer distributions (MIDs) for each amino acid. This involves correcting for the natural abundance of ¹³C and other isotopes[12][13].

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopomer distribution (MID) of the metabolites of interest. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes)[12].

Hypothetical Mass Isotopomer Distributions

If plant tissue were to be fed with Quinic acid-¹³C₃, the resulting aromatic amino acids would exhibit specific labeling patterns. The table below illustrates a hypothetical outcome.

| Metabolite | Isotopologue | Expected Fractional Abundance (%) | Interpretation |

| Phenylalanine | M+0 | 50 | Unlabeled pool from endogenous synthesis |

| M+1 | 5 | Natural abundance and minor labeling | |

| M+2 | 15 | Incorporation of a 2-carbon labeled fragment | |

| M+3 | 30 | Direct incorporation of the ¹³C₃-labeled quinic acid backbone | |

| Tyrosine | M+0 | 60 | Unlabeled pool from endogenous synthesis |